N-(2,2-difluoroethyl)aniline hydrochloride

Lipophilicity LogP Drug-likeness

Medicinal chemists pursuing OX1R antagonists for impulse-control disorders face multi-parameter optimization challenges. N-(2,2-difluoroethyl)aniline hydrochloride delivers patent-validated advantages over N-methyl analogs: • Enhanced OX1R potency & OX2R selectivity • Improved human liver microsome stability & MDCK efflux profile • Lipophilic H-bond donor (A=0.035-0.165) bioisostere for OH/SH motifs HCl salt format enables automated parallel synthesis. Bulk supply available.

Molecular Formula C8H10ClF2N
Molecular Weight 193.62 g/mol
CAS No. 1384427-28-4
Cat. No. B1431417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-difluoroethyl)aniline hydrochloride
CAS1384427-28-4
Molecular FormulaC8H10ClF2N
Molecular Weight193.62 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NCC(F)F.Cl
InChIInChI=1S/C8H9F2N.ClH/c9-8(10)6-11-7-4-2-1-3-5-7;/h1-5,8,11H,6H2;1H
InChIKeyFPGZGLMPNJCFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluoroethyl)aniline Hydrochloride: Fluorinated Building Block


N-(2,2-Difluoroethyl)aniline hydrochloride (CAS 1384427-28-4; molecular formula C₈H₁₀ClF₂N; MW 193.62 g/mol) is the hydrochloride salt of a secondary aromatic amine bearing a 2,2-difluoroethyl substituent on the aniline nitrogen . The parent free base (CAS 405-17-4) is a colorless liquid with a computed logP of 1.70, a density of approximately 1.15 g/cm³, and a boiling point of 195–215 °C [1]. This compound belongs to the class of N-fluoroalkyl anilines, a family of intermediates widely employed in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes [2]. The 2,2-difluoroethyl group (–CH₂CF₂H) occupies a unique niche in medicinal chemistry as a lipophilic hydrogen-bond donor capable of serving as a bioisostere for hydroxyl (–OH) and thiol (–SH) groups, while simultaneously enhancing metabolic stability through the strength of C–F bonds [3].

N-(2,2-Difluoroethyl)aniline HCl: Advantage Over Generic N-Alkylanilines


Generic N-alkylanilines such as N-ethylaniline or N-(2-fluoroethyl)aniline lack the distinctive combination of physicochemical features that the 2,2-difluoroethyl motif confers: namely, the capacity of the terminal CF₂H proton to act as a lipophilic hydrogen-bond donor (quantified hydrogen-bond acidity A = 0.035–0.165), a property entirely absent in –CH₃ and –CH₂F termini [1]. Furthermore, the stepwise introduction of fluorine atoms across the N-ethyl substitution series (CH₃ → CH₂F → CHF₂ → CF₃) produces a non-linear modulation of lipophilicity (logP values: 2.16–2.26 for N-ethylaniline vs. 1.70 for N-(2,2-difluoroethyl)aniline vs. 2.73 for N-(2,2,2-trifluoroethyl)aniline), basicity, and metabolic stability, meaning that each analog occupies a distinct property space and cannot serve as a drop-in replacement [2][3]. In a patent-granted drug discovery context, replacing the N-(2,2-difluoroethyl)-(propan-2-yl)amino moiety with the closest prior art N-methyl-[butan-2-yl]amino moiety resulted in an inferior combination of OX1R antagonist potency, OX2R selectivity, human liver microsome stability, MDCK efflux, and volume of distribution [4].

N-(2,2-Difluoroethyl)aniline HCl: Comparative Evidence


Lipophilicity: Distinct LogP Window vs. N-Alkylanilines

N-(2,2-Difluoroethyl)aniline (free base, CAS 405-17-4) exhibits a computed logP of 1.70, which is approximately 0.5 log units lower than that of its non-fluorinated analog N-ethylaniline (logP range 2.16–2.26 across multiple sources) and approximately 1.0 log unit lower than the trifluoroethyl analog N-(2,2,2-trifluoroethyl)aniline (logP 2.73) [1][2][3]. The mono-fluorinated analog N-(2-fluoroethyl)aniline has a reported logP of 2.07, intermediate between the non-fluorinated and difluoroethyl species . This non-linear lipophilicity trend means that the difluoroethyl compound provides a uniquely balanced logP profile that can reduce non-specific protein binding and phospholipidosis risk compared to more lipophilic N-alkylanilines, while retaining sufficient membrane permeability.

Lipophilicity LogP Drug-likeness Physicochemical property comparisons

CF₂H as a Lipophilic Hydrogen-Bond Donor

The terminal CF₂H group in N-(2,2-difluoroethyl)aniline can function as a hydrogen-bond donor through the acidic CHF₂ proton. Quantitative measurement of hydrogen-bond acidity across a series of CF₂H-containing compounds yielded A values ranging from 0.035 to 0.165, with the magnitude strongly dependent on the attached functional group [1]. In contrast, the CH₃ terminus of N-ethylaniline and the CH₂F terminus of N-(2-fluoroethyl)aniline possess negligible hydrogen-bond donor capacity. The difluoroethyl group has been established as a more lipophilic bioisostere of OH and a similar or less lipophilic bioisostere of SH and CH₃, making it a versatile design element for modulating target engagement without the pharmacokinetic penalties of introducing a hydroxyl group [2]. The 2,2-difluoroethyl motif has been described as 'an important lipophilic hydrogen bond donor in medicinal chemistry' that 'retains or enhances lipophilicity' while providing 'enhanced metabolic stability of C–F bonds' .

Hydrogen-bond donor CF₂H Bioisostere Molecular recognition Medicinal chemistry design

OX1R Antagonist: Superior Multi-Parameter Profile

In US Patent 11,324,724 B2 (Boehringer Ingelheim), compounds containing a central N-(2,2-difluoroethyl)-(propan-2-yl)amino moiety were directly compared to the closest prior art compounds (Examples 84 and 91 from WO2016/034882) bearing an N-methyl-[butan-2-yl]amino moiety. The patent explicitly states that the N-(2,2-difluoroethyl) substitution 'unexpectedly results in a superior combination of the following key pharmacodynamic and pharmacokinetic parameters: 1) potency as OX1R antagonists, 2) selectivity over the OX2 receptor, 3) stability in human liver microsomes, 4) MDCK efflux, and 5) volume of distribution' [1]. The compounds are described as 'highly potent OX1R antagonists further characterized by high selectivity over the OX2 receptor, medium to high stability in human liver microsomes, and no or low MDCK efflux' and are declared 'superior to those disclosed in the prior art' [2]. This head-to-head comparison demonstrates that the 2,2-difluoroethyl modification is not a conservative substitution but rather a transformation that simultaneously improves multiple drug-like properties.

OX1R antagonist Orexin receptor Patent evidence PK/PD parameters Drug discovery

Basicity Modulation: CF₂H vs. CF₃ for Oral Bioavailability

In a study on cathepsin K inhibitors, the replacement of a trifluoroethylamine (–CH₂CF₃) group with a difluoroethylamine (–CH₂CF₂H) group was investigated. The key finding was that 'this change increased the basicity of the nitrogen which positively impacted the log D. This translated into an improved oral bioavailability in pre-clinical species.' Importantly, difluoroethylamine compounds 'exhibit a similar potency against cathepsin K and selectivity profile against other cathepsins when compared to trifluoroethylamine analogs' [1]. While this evidence derives from the difluoroethylamine amide isostere context rather than from N-(2,2-difluoroethyl)aniline itself, the core electronic effect—the replacement of one fluorine with hydrogen on the terminal carbon—is directly transferable to the N-(2,2-difluoroethyl)aniline system. The increased basicity of the aniline nitrogen (conjugate acid pKa elevated relative to the trifluoroethyl analog) can enhance solubility at physiological pH and modulate the ionization-dependent pharmacokinetics of derived drug candidates.

Basicity pKa logD Oral bioavailability Cathepsin K Amide bioisostere

Hydrochloride Salt: Solid-State Handling and Purity Advantage

N-(2,2-Difluoroethyl)aniline hydrochloride (CAS 1384427-28-4; MW 193.62 g/mol) is a solid at ambient temperature, in contrast to the parent free base (CAS 405-17-4; MW 157.16 g/mol) which is a liquid (density 1.15 g/cm³, boiling point 195–215 °C) . The hydrochloride salt is commercially available at purities of 95% (AKSci) and 98% (Leyan) from multiple independent vendors with full quality assurance documentation . The solid form simplifies weighing, aliquoting, and storage for parallel synthesis and medicinal chemistry workflows, eliminates the need for liquid handling equipment, and provides a defined stoichiometric counterion for reaction optimization. In comparison, the free base must be handled as a liquid with associated volatility and headspace exposure concerns, and procurement options are more limited (Fluorochem listing at 95% purity) . The hydrochloride salt carries standard GHS07 hazard warnings (H302, H315, H319, H335) and is classified as non-hazardous for transport .

Salt form Solid-state handling Procurement Purity Formulation Chemical supply

N-(2,2-Difluoroethyl)aniline HCl: Key Applications


CNS Drug Discovery: OX1R Antagonist Optimization

Based on the patent-validated superiority of the N-(2,2-difluoroethyl) moiety in OX1R antagonist programs (US 11,324,724 B2), N-(2,2-difluoroethyl)aniline hydrochloride is a strategic building block for medicinal chemistry teams developing selective OX1R antagonists for impulse control disorders, addiction, and binge eating disorder [1]. The difluoroethyl group simultaneously improves OX1R potency, OX2R selectivity, human liver microsome stability, and MDCK efflux profile relative to the closest N-methyl prior art—a multi-parameter optimization that non-fluorinated and mono-fluorinated anilines cannot deliver [2]. The hydrochloride salt form facilitates automated parallel synthesis for SAR exploration.

Bioisosteric Replacement of OH/SH with CF₂H

The CF₂H group in N-(2,2-difluoroethyl)aniline acts as a lipophilic hydrogen-bond donor (A = 0.035–0.165) and is established as a more lipophilic bioisostere of OH and a comparable or less lipophilic bioisostere of SH [1]. Medicinal chemists facing metabolic liabilities associated with phenolic OH or thiol groups (e.g., glucuronidation, sulfation, or oxidation) can use this building block to introduce the CF₂H motif as a stable replacement that retains hydrogen-bond donor capacity while improving metabolic stability and modulating lipophilicity [2]. This is particularly relevant for programs targeting enzymes or receptors where a critical hydrogen-bond interaction must be preserved.

logP and Basicity Optimization for Oral Candidates

With a logP of 1.70 for the free base, N-(2,2-difluoroethyl)aniline occupies a narrow and desirable lipophilicity window that is approximately 0.5 log units lower than N-ethylaniline (logP 2.16–2.26) and 1.0 log unit lower than N-(2,2,2-trifluoroethyl)aniline (logP 2.73) [1]. Furthermore, class-level evidence from cathepsin K inhibitor programs demonstrates that replacing CF₃ with CF₂H increases amine basicity, which positively impacts logD and oral bioavailability without compromising target potency [2]. Procurement of this building block enables systematic exploration of the logP–logD–basicity parameter space during lead optimization of oral small molecules.

Fluorinated Dye & Agrochemical Synthesis

Historical precedent from US Patent 2,516,107 (Eastman Kodak, 1950) establishes that N-(2,2-difluoroethyl)aniline can be diazotized and coupled with various coupling components to produce azo dyes that color cellulose acetate and nylon textile materials in red to rubine shades [1]. The difluoroethyl substituent modulates the electronic character and tinctorial properties of the resulting dyes. Additionally, the compound serves as a versatile intermediate for agrochemical active ingredient synthesis, where the CF₂H group can impart enhanced metabolic stability and environmental persistence profiles to crop protection agents [2]. The hydrochloride salt format ensures consistent quality and defined stoichiometry for industrial-scale reactions.

Technical Documentation Hub

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11 linked technical documents
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